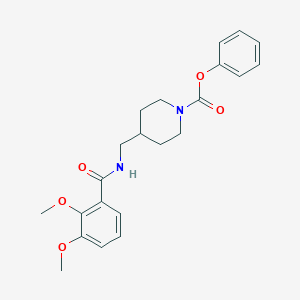

Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate

CAS No.: 1235020-34-4

Cat. No.: VC4389093

Molecular Formula: C22H26N2O5

Molecular Weight: 398.459

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235020-34-4 |

|---|---|

| Molecular Formula | C22H26N2O5 |

| Molecular Weight | 398.459 |

| IUPAC Name | phenyl 4-[[(2,3-dimethoxybenzoyl)amino]methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C22H26N2O5/c1-27-19-10-6-9-18(20(19)28-2)21(25)23-15-16-11-13-24(14-12-16)22(26)29-17-7-4-3-5-8-17/h3-10,16H,11-15H2,1-2H3,(H,23,25) |

| Standard InChI Key | USKYEVPTGFCDOZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

The compound’s molecular formula is C₂₂H₂₆N₂O₅, with a molecular weight of 398.459 g/mol. Its IUPAC name, phenyl 4-[[(2,3-dimethoxybenzoyl)amino]methyl]piperidine-1-carboxylate, reflects the integration of three key components: a piperidine ring, a 2,3-dimethoxybenzamide group, and a phenyl ester. The structural complexity arises from the substitution pattern on the piperidine nitrogen and the aromatic systems.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1235020-34-4 | |

| Molecular Formula | C₂₂H₂₆N₂O₅ | |

| Molecular Weight | 398.459 g/mol | |

| SMILES | COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| InChIKey | USKYEVPTGFCDOZ-UHFFFAOYSA-N |

Structural Analysis

The piperidine ring adopts a chair conformation, with the benzamido group at the 4-position and the phenyl carboxylate ester at the 1-position. The 2,3-dimethoxybenzamide moiety introduces electron-donating methoxy groups, which influence electronic distribution and potential hydrogen-bonding interactions. The phenyl ester contributes to lipophilicity, a critical factor in bioavailability and membrane permeability.

Synthesis and Optimization

Synthetic Pathways

Synthesis involves multi-step reactions, typically starting with functionalization of the piperidine core. A common approach includes:

-

Piperidine Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

-

Benzamide Coupling: Reaction of 2,3-dimethoxybenzoic acid chloride with the aminomethyl-piperidine intermediate.

-

Esterification: Attachment of the phenyl carboxylate group using phenyl chloroformate or mixed carbonates .

Table 2: Representative Synthesis Conditions

Challenges in Synthesis

Key challenges include ensuring regioselectivity during piperidine substitution and minimizing hydrolysis of the ester group. Purification often requires advanced techniques like preparative HPLC or silica gel chromatography .

Applications in Materials Science

Polymer Functionalization

Piperidine derivatives are employed as crosslinkers or monomers in polymer synthesis. The phenyl ester group may facilitate radical polymerization, while the benzamide moiety could enhance thermal stability.

Catalysis

The compound’s tertiary amine in the piperidine ring could act as a ligand in transition metal catalysis, analogous to piperidine-4-carboxylate esters used in asymmetric hydrogenation .

Physicochemical Properties and Stability

Stability Considerations

The ester group is prone to hydrolysis under acidic/basic conditions, necessitating stable formulation strategies. Storage recommendations include inert atmospheres and low temperatures .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy groups and piperidine substituents could optimize receptor affinity or P-gp inhibition. For example:

-

Replacing methoxy with halogens to alter electronic effects.

-

Introducing sp³-hybridized linkers to reduce conformational flexibility .

In Vivo Pharmacokinetics

Pending studies should evaluate absorption, distribution, and metabolism, particularly the esterase-mediated cleavage of the phenyl carboxylate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume